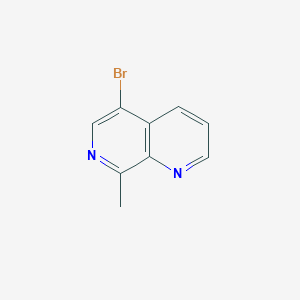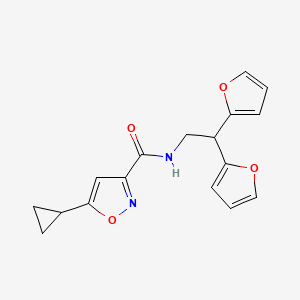
5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a cyclopropyl group, a di(furan-2-yl)ethyl group, and an isoxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The isoxazole ring, for instance, is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the isoxazole ring could influence its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antiprotozoal Activities
Isoxazole derivatives have been synthesized and evaluated for their antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Certain isoxazole compounds have shown significant in vitro antitrypanosomal and antiplasmodial activities, highlighting their potential as leads for the development of new antiprotozoal agents (Patrick et al., 2007).
Antimicrobial and Anticancer Activities
Studies on isoxazole and furan derivatives have also uncovered compounds with notable antimicrobial and anticancer activities. For instance, the synthesis of pyridines, thioamides, thiazole, and pyrano[2,3-d]thiazole derivatives from chalcones has led to the identification of compounds with high cytotoxicity against MCF-7 breast cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Herbicidal Activity
Isoxazole derivatives have also been designed and synthesized with herbicidal activity in mind, drawing inspiration from the structures of existing herbicides like isoxaflutole. The resulting N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been evaluated in laboratory bioassays, showing promise against various weeds, suggesting potential for agricultural applications (Sun, Ji, Wei, & Ji, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(13-9-16(23-19-13)11-5-6-11)18-10-12(14-3-1-7-21-14)15-4-2-8-22-15/h1-4,7-9,11-12H,5-6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGSIZTWCLLBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
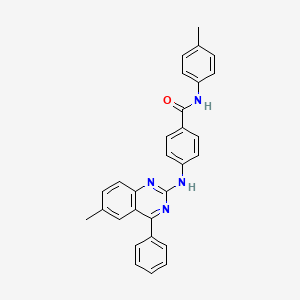
![Methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2436282.png)
![N-[3-[4-Fluoro-3-(prop-2-enoylamino)anilino]-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B2436285.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)

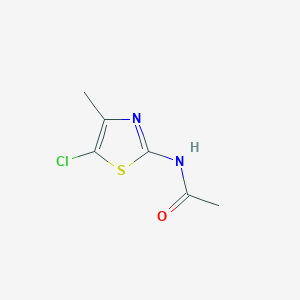
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride](/img/structure/B2436293.png)

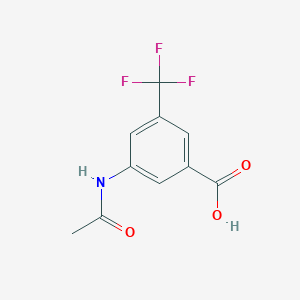
![N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2436296.png)
![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2436297.png)

